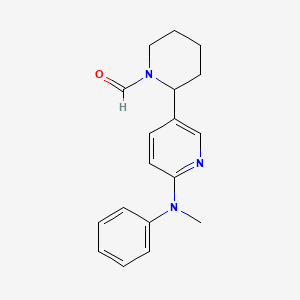
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. For instance, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea can yield thiazole derivatives . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with cellular processes essential for the survival of pathogens . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropyl-4-(N-methylaminomethyl)thiazole hydrochloride
- 2-Aminothiazole-4-carboxylate Schiff bases
Uniqueness
2-Amino-N-isopropyl-4-methylthiazole-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its sulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H13N3O2S2 |
|---|---|
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
2-amino-4-methyl-N-propan-2-yl-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-4(2)10-14(11,12)6-5(3)9-7(8)13-6/h4,10H,1-3H3,(H2,8,9) |
InChI-Schlüssel |
HBFQVNUKGMAFCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)












